3-Deoxysucrose
Overview
Description
The description of a compound typically includes its molecular formula, structure, and common uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Inhibitory Effects on Enzymes : 3-Deoxysucrose acts as a weak noncompetitive inhibitor of the enzyme D-glucansucrase from Leuconostoc mesenteroides B-512F. Its inhibitory properties have been studied alongside other sucrose derivatives (Tanriseven & Robyt, 1989).
Synthesis and Derivative Formation : This sugar can be synthesized from sucrose through nucleophilic displacement reactions, which enable the production of its chloro, azido, and anhydro derivatives. These derivatives have potential applications in various chemical processes (Chowdhary, Hough, & Richardson, 1986).
Biological Activities and Biosynthesis : Deoxysugars, including 3-Deoxysucrose, exhibit a range of biological activities. Their biosynthesis at the molecular level is an area of interest for potential applications in medicine and biology (Liu & Thorson, 1994).
Impact on Sucrose Binding and Polymerization : 3-Deoxysucrose analogues effectively compete with sucrose for binding sites but are unable to participate as glycosyl donors in polymerization or glycosyl-transfer processes. This finding is significant for understanding the molecular mechanisms of sucrose-based reactions (Simiand, Samain, Martin, & Driguez, 1995).
Role in Advanced Glycation End Products (AGEs) : 3-Deoxyglucose (3-DG), a related compound, is involved in the polymerization and browning of proteins through the Maillard reaction. It is detoxified to 3-deoxyfructose (3-DF) and plays a role in various biological processes, including the development of diabetic complications (Knecht, Feather, & Baynes, 1992).
Medical Implications : Elevated levels of 3-deoxyglucosone, a derivative of 3-Deoxysucrose, in uremic patients suggest its involvement in the cross-linking of proteins, a process related to the progression of chronic diseases like diabetes (Niwa et al., 1995).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.
Future Directions
This involves a discussion of unanswered questions about the compound and suggestions for future research.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less common compounds, some of this information may not be available. If you have a specific compound in mind that you’d like information on, feel free to ask! I’m here to help.
properties
IUPAC Name |
(2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c13-2-7-5(16)1-6(17)11(20-7)22-12(4-15)10(19)9(18)8(3-14)21-12/h5-11,13-19H,1-4H2/t5-,6+,7+,8+,9+,10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBBKUOGNQMNRX-FCYDWXPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907008 | |
Record name | Hex-2-ulofuranosyl 3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxysucrose | |
CAS RN |
102039-75-8 | |
Record name | 3-Deoxysucrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-2-ulofuranosyl 3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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